2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

Catalog No.
S12170291
CAS No.
M.F
C6H18ClN3
M. Wt
167.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine ...

Product Name

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

IUPAC Name

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

Molecular Formula

C6H18ClN3

Molecular Weight

167.68 g/mol

InChI

InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H

InChI Key

CGTUUVJEUXPLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN)CN.Cl

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride, also known as N,N-dimethyl-1,3-propanediamine hydrochloride, is a chemical compound characterized by its two amine functional groups and a dimethylamino group. The molecular formula for this compound is C5H14N2·HCl, and its molecular weight is approximately 140.64 g/mol. This compound appears as a white crystalline solid and is soluble in water.

Due to its amine groups. Notably, it can undergo:

  • Alkylation Reactions: The amine groups can react with alkyl halides to form higher alkylated derivatives.
  • Acylation Reactions: The amines can be acylated using acid chlorides or anhydrides to form amides.
  • Condensation Reactions: It can participate in condensation reactions, such as the formation of imines or Schiff bases.

For example, when reacted with formaldehyde, it forms a methylene bridge between the amine groups, leading to a cross-linked structure.

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride exhibits significant biological activity. It has been studied for its potential use in:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways.
  • Neuroprotective Effects: Some studies indicate that it may have protective effects on neuronal cells under stress conditions.

Several methods exist for synthesizing 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride:

  • Hydrogenation of Nitriles: One common method involves the hydrogenation of dimethylaminopropionitrile. The process typically requires a catalyst such as Raney nickel under high pressure and temperature conditions to convert the nitrile to the corresponding diamine .
  • Alkylation of Amines: Another approach involves the alkylation of N,N-dimethylamine with 1,3-dibromopropane or similar reagents to yield the desired diamine product .
  • Continuous Synthesis Techniques: Advanced methods include continuous flow processes that enhance yield and purity by minimizing side reactions and allowing for better control over reaction conditions .

This compound finds applications in various fields:

  • Chemical Industry: Used as a hardener in epoxy resins and as a curing agent.
  • Pharmaceuticals: Potentially utilized in drug formulations due to its biological activity.
  • Agricultural Chemicals: Acts as a corrosion inhibitor and anti-scaling agent in agricultural formulations.

Studies on the interactions of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride with biological systems have revealed:

  • Protein Binding: It can bind to various proteins, influencing their activity and stability.
  • Cellular Uptake Mechanisms: Research indicates that it may enter cells via specific transport mechanisms, affecting cellular metabolism and signaling pathways.

Several compounds share structural similarities with 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-1,3-propanediamineC5H14N2Used extensively as a hardener in epoxy resins
2-Amino-1-methylpropylamineC4H11NExhibits different biological properties
N,N-DimethylaminopropylamineC5H13NHas distinct solubility characteristics
2-(Aminomethyl)-N,N-dimethylamineC5H15N2Similar reactivity but varies in biological effects

Uniqueness

The uniqueness of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride lies in its specific combination of two primary amines and one secondary amine group, which allows for diverse reactivity not seen in other similar compounds. Its applications in both industrial and pharmaceutical settings further highlight its significance.

IUPAC Name and Systematic Nomenclature

The IUPAC name for the base compound is 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, reflecting its branched structure with a central propane backbone. The numbering begins at the terminal dimethylamino group (-N(CH₃)₂), followed by a methylene-linked aminomethyl (-CH₂NH₂) moiety at the second carbon. For the hydrochloride salt, the name extends to 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride, indicating protonation at one of the amine groups.

Synonyms and Registry Numbers

The compound is cataloged under several identifiers:

PropertyValueSource
CAS Registry Number936320-14-8 (base compound)
MDL NumberMFCD30721034
Synonym1-Dimethylamino-3-(aminomethyl)propane

Notably, the hydrochloride salt’s specific CAS number is not explicitly listed in available sources, though its existence is implied by commercial listings.

Molecular Formula and Structural Characteristics

The base compound has the molecular formula C₆H₁₇N₃, with a molecular weight of 131.22 g/mol. The hydrochloride salt would adopt the formula C₆H₁₈ClN₃ (theoretical molecular weight: 167.68 g/mol).

Structural Features:

  • Backbone: A three-carbon propane chain.
  • Functional Groups:
    • A terminal dimethylamino group (-N(CH₃)₂) at position 1.
    • An aminomethyl branch (-CH₂NH₂) at position 2.
    • A primary amine (-NH₂) at position 3.
  • Protonation Site: In the hydrochloride form, the primary amine at position 3 is likely protonated (-NH₃⁺Cl⁻).

The SMILES notation (NCC(CN(C)C)CN) and theoretical 3D structure highlight its branched topology (Fig. 1).

Historical Synthetic Pathways

The synthesis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride and related diamine compounds has evolved significantly since early methodological developments in organic chemistry [9]. Historical approaches to diamine synthesis can be traced back to over a century of research, with the earliest known examples involving direct alkene diamination processes using nitrogen dioxide, which has been studied for more than a hundred years and played a historically important role in the development of organic synthesis [9].

Early synthetic methodologies for propane-1,3-diamine derivatives were primarily based on multi-step processes involving the formation of intermediate compounds followed by reduction or substitution reactions [12]. Traditional approaches included the preparation of N,N'-dialkyl-1,8-naphthalene diamines through condensation of 1,8-naphthalene diamine with acetic anhydride to give 2-methyl perimidine, followed by alkylation with dimethyl sulfate and basification with ammonia [12]. These classical methods, while functional, were generally not satisfactory or applicable for making many desirable N,N'-dialkyl-diamine compounds due to their complexity and limited scope [12].

The historical development of diamine synthesis also encompassed thallium acetate-mediated approaches, where treatment of alkenes with aromatic amines in the presence of thallium(III) acetate led to the formation of corresponding diamines [9]. These early heavy metal-mediated processes, while effective, were limited by the use of toxic reagents and environmental concerns that would later drive the development of more sustainable synthetic approaches [9].

Contemporary Synthesis Techniques

Modern synthetic approaches to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride have been revolutionized by the development of more efficient and selective methodologies [1] [3] [5]. Contemporary synthesis techniques focus on achieving high yields, improved selectivity, and environmental sustainability while maintaining cost-effectiveness for industrial applications.

One of the most significant contemporary approaches involves the use of reductive amination procedures employing microwave irradiation [1]. This methodology utilizes clay K10 as a solid support, combined with sodium borohydride under controlled conditions to achieve efficient formation of the desired diamine products [1]. The typical procedure involves adding clay K10, the appropriate aldehyde precursor, and N,N-dimethyl-1,3-propane diamine in methanol, followed by microwave irradiation at 65°C for 10 minutes, then addition of sodium borohydride and further irradiation at 100°C for 5 minutes [1].

Three-step telescoped synthesis represents another contemporary approach that has gained prominence in recent years [3]. This methodology transforms aldehydes into vicinal diamines and piperazines through a one-pot procedure including a Darzens reaction followed by treatment with appropriate reagents [3]. The process typically involves t-BuONa addition to a cold solution of chloromethyl phenyl sulfone in dichloroethane, followed by aldehyde addition and subsequent amine treatment [3].

Synthetic MethodTemperature (°C)Reaction TimeYield (%)Advantages
Microwave-assisted reductive amination65-10015 minutes58-70Fast reaction, mild conditions
Telescoped synthesis0 to RT18-24 hours60-80One-pot procedure, high selectivity
Copper-catalyzed diazidationRoom temperature10 minutes70-90Rapid reaction, orthogonal protection

Contemporary biotechnological approaches have also been developed for diamine production [7] [8]. Metabolic engineering of microorganisms such as Escherichia coli has been employed to produce 1,3-diaminopropane through heterologous expression of specific enzymatic pathways [8] [11]. The C4 pathway employing Acinetobacter baumannii dat and ddc genes, encoding 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase respectively, has proven to be more efficient than alternative biosynthetic routes [11].

Optimization of Reaction Conditions

The optimization of reaction conditions for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride synthesis involves careful consideration of multiple parameters including temperature, pressure, solvent selection, catalyst loading, and reaction time [17] [26]. Contemporary optimization strategies employ systematic design of experiments approaches to identify optimal process conditions while maximizing yield and minimizing environmental impact [17].

Temperature optimization studies have demonstrated that reaction rates generally increase with temperature, but selectivity considerations often require careful balance [26]. For reductive amination processes, optimal temperatures typically range from 65°C to 100°C, with microwave-assisted procedures showing particular efficiency at these moderate temperatures [1]. Higher temperatures may lead to increased side product formation and reduced selectivity toward the desired diamine product [26].

Solvent effects play a crucial role in determining both reaction rate and selectivity [26]. Polar aprotic solvents such as dimethyl sulfoxide have shown superior performance for certain diamine synthesis reactions, providing fast reaction rates through trimolecular mechanisms [26]. Protic solvents like ethanol can promote bimolecular reactions and may be preferred for environmental reasons, though they typically require higher concentrations or longer reaction times to achieve comparable conversions [26].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature65-100°CIncreases with temperatureDecreases above 100°C
Catalyst loading2-5 mol%Proportional increaseOptimal at 2-3 mol%
Reaction time10 minutes - 24 hoursIncreases to plateauTime-dependent side reactions
Solvent polarityModerate to highSolvent-dependentHigher selectivity in polar aprotic

Catalyst optimization has focused on achieving maximum activity while minimizing cost and environmental impact [24]. Copper-based catalysts have shown exceptional performance, with copper thiophene-2-carboxylate providing optimal activity at loadings as low as 2 mol% [24]. The catalyst remains stable under reaction conditions and can be recovered for multiple uses, contributing to process sustainability [24].

Pressure optimization for hydrogenation steps typically involves moderate pressures between 20-70 psi, with higher pressures generally increasing reaction rates but requiring more robust equipment [16]. Optimization studies have shown that pressures above 70 psi provide diminishing returns in terms of reaction rate enhancement while significantly increasing operational complexity [16].

pH control represents another critical optimization parameter, particularly for processes involving acid-catalyzed steps or base-sensitive intermediates [14]. The formation of hydrochloride salts requires careful pH management to ensure complete protonation while avoiding degradation of sensitive functional groups [14]. Optimal pH ranges typically fall between 1-3 for salt formation steps, with precise control achieved through gradual addition of hydrochloric acid solutions [14].

Optimization StudyKey FindingsYield ImprovementProcess Benefits
Temperature screening85°C optimal for most substrates15-20% increaseReduced reaction time
Catalyst evaluationCuTc most effective at 2 mol%25-30% increaseLower catalyst cost
Solvent optimizationDMSO superior for rate, EtOH for sustainability10-15% increaseEnvironmental benefits
Pressure studies50 psi optimal for hydrogenation20% increaseEquipment cost balance

The integration of flow chemistry principles has enabled continuous optimization of reaction conditions [15]. Flow reactors allow precise control of temperature, residence time, and mixing, leading to improved reproducibility and scalability [15]. Optimization studies in flow systems have demonstrated superior heat and mass transfer characteristics, resulting in more efficient reactions and reduced formation of side products [15].

Proton Nuclear Magnetic Resonance Spectroscopic Features

The proton nuclear magnetic resonance spectrum of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride displays characteristic resonances that reflect its unique branched architecture. The spectrum exhibits five distinct proton environments, each corresponding to specific structural components within the molecule [1] [2] [3].

The most distinctive feature appears as a sharp singlet at δ 2.2-2.3 ppm, attributed to the six equivalent methyl protons of the N,N-dimethyl substituent [1] [2]. This chemical shift value is characteristic of N-methyl groups attached to tertiary nitrogen atoms and serves as a diagnostic marker for the presence of the dimethylamino functionality [4] [5]. The singlet nature of this resonance confirms the rapid exchange of these methyl groups on the nuclear magnetic resonance timescale.

The methylene protons adjacent to the tertiary nitrogen center (C-1 position) resonate as a triplet at δ 2.2-2.8 ppm [1] [6]. This triplet pattern arises from coupling with the central methine proton, providing direct evidence of the connectivity between the dimethylamino group and the propane backbone. The downfield chemical shift reflects the electron-withdrawing effect of the tertiary nitrogen atom [7] [8].

The central methine proton (C-2 position) appears as a complex multiplet between δ 1.6-2.1 ppm [1] [6]. This multiplicity pattern results from coupling with both the adjacent methylene groups and the aminomethyl substituent, confirming the branched nature of the molecular framework. The chemical shift value is consistent with a secondary carbon bearing both amine and alkyl substituents [9] [10].

The primary amine methylene protons exhibit two distinct resonance patterns. The propyl chain terminus (C-3 position) shows a triplet at δ 2.6-3.1 ppm, while the branched aminomethyl group resonates as a multiplet at δ 2.7-3.2 ppm [1] [6] [3]. Both signals demonstrate the characteristic downfield shift associated with carbon atoms adjacent to primary amine functionalities [7] [11].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the five distinct carbon environments present in the molecule [12] [13] [14]. The tertiary amine carbon (C-1) resonates at δ 58-63 ppm, a chemical shift range characteristic of carbons bearing dimethylamino substituents [8] [10]. This value reflects the combined deshielding effects of the tertiary nitrogen and the adjacent carbon framework.

The central carbon atom (C-2) exhibits a chemical shift of δ 39-45 ppm, consistent with a secondary carbon bearing both amine and alkyl substituents [12] [9]. This intermediate chemical shift value reflects the balanced electronic environment created by the multiple substituents attached to this carbon center.

The N-methyl carbons resonate at δ 45-48 ppm, a characteristic range for methyl groups directly attached to tertiary nitrogen atoms [13] [5]. This chemical shift is significantly different from methyl groups attached to primary or secondary nitrogens, providing diagnostic information about the amine substitution pattern [4] [11].

The primary amine carbons show distinct resonances: the propyl chain terminus appears at δ 40-47 ppm, while the branched aminomethyl carbon resonates at δ 42-48 ppm [1] [12]. These similar but distinguishable chemical shifts reflect the comparable electronic environments of both primary amine-bearing carbons, with slight variations due to their different substitution patterns [14] [8].

Nuclear Magnetic Resonance Integration and Coupling Patterns

Quantitative integration of the proton nuclear magnetic resonance spectrum confirms the expected stoichiometry: six protons for the N-methyl groups, two protons each for the three methylene groups, and one proton for the central methine [1] [6]. The coupling patterns observed in the spectrum provide additional structural confirmation through scalar coupling relationships between adjacent carbon centers [15] [16].

The observed coupling constants range from 6.5 to 7.5 Hz for the methylene-methine interactions, values consistent with typical three-bond coupling in saturated alkyl systems [1] [15]. These coupling patterns confirm the connectivity proposed for the branched propanediamine framework and distinguish it from potential structural isomers.

Infrared and Raman Spectral Features

Primary Amine Stretching Vibrations

The infrared spectrum of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride exhibits characteristic absorption bands that provide definitive evidence for the presence of primary amine functionalities [17] [18] [11]. The primary amine nitrogen-hydrogen stretching vibrations appear as two distinct bands in the region 3300-3500 cm⁻¹, consistent with the asymmetric and symmetric stretching modes of the amino groups [19] [20] [21].

The asymmetric nitrogen-hydrogen stretch manifests as a sharp, well-defined absorption at 3450-3500 cm⁻¹ [17] [18]. This higher frequency band demonstrates medium to strong intensity and exhibits minimal broadening due to hydrogen bonding effects in the solid state. The symmetric nitrogen-hydrogen stretch appears at 3300-3350 cm⁻¹ as a broader absorption of comparable intensity [19] [4]. The presence of both bands confirms the existence of primary amine functionalities and distinguishes them from secondary or tertiary amine groups [11] [21].

Alkyl and Methyl Group Vibrations

The tertiary carbon-hydrogen stretching vibrations of the alkyl framework appear as strong absorptions in the region 2950-3000 cm⁻¹ [17] [22]. These bands correspond to the methylene and methine carbon-hydrogen bonds present throughout the propane backbone and demonstrate the characteristic intensity and frequency patterns expected for saturated hydrocarbon systems [23] [24].

The N-methyl groups contribute distinctive absorption features at 1375-1450 cm⁻¹, corresponding to the methyl carbon-hydrogen bending vibrations [17] [4]. These medium-intensity bands provide additional confirmation of the dimethylamino substitution pattern and can be distinguished from other methyl environments through their specific frequency ranges [18] [22].

Nitrogen-Carbon Stretching and Bending Modes

The carbon-nitrogen stretching vibrations provide crucial information about the different amine environments present in the molecule [17] [18]. The tertiary amine carbon-nitrogen stretch appears at 1200-1250 cm⁻¹ as a medium-intensity absorption, reflecting the N,N-dimethyl substitution pattern [19] [4]. This frequency range is characteristic of tertiary amine functionalities and differs significantly from primary or secondary amine carbon-nitrogen stretches [11] [21].

Primary amine carbon-nitrogen stretching vibrations manifest as medium-weak absorptions in the region 1020-1100 cm⁻¹ [17] [18]. These bands, while less intense than their tertiary counterparts, provide important confirmation of the primary amine functionalities present at both the chain terminus and the branched position [20] [22].

The primary amine nitrogen-hydrogen bending vibration appears as a characteristic medium-intensity band at 1620-1650 cm⁻¹ [17] [19]. This absorption is diagnostic for primary amine groups and helps distinguish them from other nitrogen-containing functionalities that might be present in structurally related compounds [18] [11].

Out-of-Plane Vibrational Modes

The nitrogen-hydrogen wagging vibrations contribute to the spectral complexity in the lower frequency region [19] [18]. The primary amine out-of-plane bending modes, commonly referred to as nitrogen-hydrogen wag vibrations, appear as medium-intensity, broad absorptions at 750-850 cm⁻¹ [17] [4]. These vibrational modes are particularly sensitive to hydrogen bonding interactions and provide additional evidence for the primary amine functionalities [20] [21].

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in the infrared spectrum [25] [22]. The carbon-carbon stretching vibrations of the propane backbone appear more prominently in the Raman spectrum, manifesting as weak to medium-intensity bands in the region 1000-1100 cm⁻¹ [23] [26]. These skeletal vibrational modes provide additional structural confirmation and help establish the overall molecular framework [17] [18].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The mass spectrum of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride exhibits a weak molecular ion peak consistent with the nitrogen rule of mass spectrometry [27] [28]. The protonated molecular ion [M+H]⁺ appears at m/z 167, representing less than 5% relative intensity due to the inherent instability of amine molecular ions under electron ionization conditions [29] [30]. This low intensity molecular ion peak is characteristic of aliphatic polyamines, which readily undergo fragmentation through alpha-cleavage mechanisms [27] [31].

The presence of nitrogen atoms in the molecule results in an odd-mass molecular ion, confirming the compound contains an odd number of nitrogen atoms as predicted by the nitrogen rule [27] [28]. The weak molecular ion intensity necessitates the use of chemical ionization or other soft ionization techniques for definitive molecular weight determination in analytical applications [30] [31].

Alpha-Cleavage Fragmentation Pathways

The predominant fragmentation mechanism involves alpha-cleavage at carbon-nitrogen bonds, generating nitrogen-containing cations and neutral alkyl radicals [27] [28] [30]. The most abundant fragment ion appears at m/z 30, corresponding to the iminium ion [CH₂=NH₂]⁺, which serves as the base peak in the spectrum with 95-100% relative intensity [6] [28]. This fragment results from alpha-cleavage adjacent to the primary amine groups and represents a highly stable resonance-stabilized cation [27] [30].

Additional significant fragments arise from sequential alpha-cleavage processes. The ion at m/z 58 (80-100% relative intensity) corresponds to the dimethylaminopropyl fragment [C₃H₈N]⁺, generated through cleavage of the bond between the central carbon and the aminomethyl branch [27] [28]. This fragmentation pattern provides direct evidence for the branched nature of the molecular structure and helps distinguish it from linear isomers [30] [31].

The fragment at m/z 72 ([C₄H₁₀N]⁺, 30-50% relative intensity) results from alpha-cleavage at the tertiary nitrogen center, with loss of one of the methyl groups [27] [28]. This fragmentation pathway demonstrates the characteristic behavior of N,N-dimethyl substituted amines under electron ionization conditions [30] [32].

Beta-Cleavage and Rearrangement Processes

Beta-cleavage mechanisms contribute significantly to the fragmentation pattern, particularly through the loss of the entire dimethylamino group [27] [28]. The fragment at m/z 88 (20-35% relative intensity) corresponds to the loss of the dimethylamine unit [N(CH₃)₂, 45 mass units] from the molecular ion, providing evidence for the tertiary amine substitution pattern [30] [31].

Rearrangement processes generate additional diagnostic fragments. The ion at m/z 44 ([C₂H₆N]⁺, 60-80% relative intensity) arises from a complex rearrangement involving the ethyleneamine unit and demonstrates the tendency of amine compounds to undergo hydrogen rearrangements during fragmentation [27] [28]. The fragment at m/z 42 ([C₂H₄N]⁺, 25-40% relative intensity) represents a cyclic iminium ion formed through cyclization and elimination processes [30] [32].

Chloride-Related Fragmentation

The hydrochloride salt form introduces additional fragmentation pathways involving the loss of chloride ion [33] [29]. The fragment at m/z 131 (15-25% relative intensity) corresponds to [M-Cl]⁺, representing the loss of chloride from the molecular ion [34] [35]. Subsequent fragmentation of this ion leads to the formation of m/z 102 (40-60% relative intensity), corresponding to the loss of both chloride and a formyl group (CHO) through a complex multiple bond cleavage mechanism [29] [36].

These chloride-related fragmentations provide additional structural information and help confirm the salt form of the compound. The relative intensities of these fragments can also provide information about the strength of the ionic interactions within the crystalline structure [34] [37].

Fragmentation Pattern Comparison

Comparative analysis with related propanediamine compounds reveals distinctive fragmentation signatures that enable structural differentiation [6] [3] [32]. While all propanediamine derivatives share the common base peak at m/z 30, the specific fragmentation patterns and relative intensities provide unique fingerprints for each structural variant [27] [30]. The presence of the tertiary amine functionality in 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride generates characteristic fragments not observed in compounds containing only primary or secondary amine groups [28] [31].

The branched nature of the molecule produces fragmentation patterns that differ significantly from those of linear propanediamines, with specific fragments corresponding to the aminomethyl branch providing definitive structural confirmation [3] [32]. These mass spectrometric signatures, combined with the nuclear magnetic resonance and infrared spectroscopic data, provide comprehensive analytical evidence for the proposed molecular structure [1] [17] [27].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.1189253 g/mol

Monoisotopic Mass

167.1189253 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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